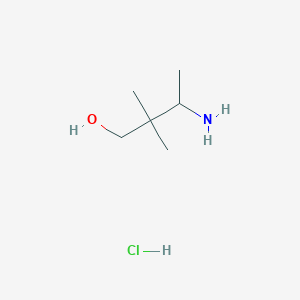

3-Amino-2,2-dimethylbutan-1-ol hydrochloride

Description

3-Amino-2,2-dimethylbutan-1-ol hydrochloride is an amino alcohol hydrochloride derivative characterized by a branched alkyl chain with a hydroxyl group at position 1, two methyl groups at position 2, and an amino group at position 3. Its molecular formula is inferred as C₆H₁₄ClNO (derived from butan-1-ol backbone with substituents), yielding a molecular weight of approximately 151.6 g/mol (based on analogous compounds) . This compound is structurally significant in pharmaceutical and organic synthesis due to its polar functional groups (hydroxyl and amine), which enhance solubility and reactivity.

Properties

IUPAC Name |

3-amino-2,2-dimethylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(7)6(2,3)4-8;/h5,8H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPAPAODIRAGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylbutan-1-ol hydrochloride involves the reaction of 3-Amino-2,2-dimethylbutan-1-ol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified through recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high production efficiency. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted amines.

Scientific Research Applications

3-Amino-2,2-dimethylbutan-1-ol hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Positional Isomers: 2-Amino-3,3-dimethylbutan-1-ol Hydrochloride

Functional Group Variation: 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl (151.63 g/mol) .

- Key Differences : Replaces the hydroxyl group with a ketone at position 2. The ketone reduces polarity compared to the alcohol, likely lowering aqueous solubility. The absence of a hydroxyl group also impacts hydrogen-bonding interactions in drug-receptor binding.

- Applications : Used as a building block in ketone-based syntheses .

Aromatic Substituent: 3-Amino-2-phenylbutan-2-OL Hydrochloride

- Molecular Formula: C₁₀H₁₆ClNO (201.69 g/mol) .

- Key Differences : Incorporates a phenyl group at position 2, increasing molecular weight and introducing aromatic π-π interactions. The phenyl group enhances lipophilicity, which may improve membrane permeability but reduce water solubility.

- Applications: Potential use in pharmacophores targeting aromatic receptor sites .

Thiol Analog: 3-Amino-2,2-dimethylpropane-1-thiol Hydrochloride

- Molecular Formula : C₅H₁₂ClNS (Inferred; exact weight unclear due to conflicting CAS data) .

- Key Differences : Replaces the hydroxyl group with a thiol (-SH). Thiols are more acidic (pKa ~10) than alcohols (pKa ~16), enabling disulfide bond formation and redox reactivity. This compound may exhibit distinct stability profiles under oxidative conditions .

Cyclic Derivative: Cyclobutanecarboxylic Acid, 3-Amino-2,2-dimethyl-, Methyl Ester Hydrochloride

- Molecular Formula: C₉H₁₆ClNO₂ (MW 213.69 g/mol; CAS 1392804-34-0) .

- Key Differences: Features a strained cyclobutane ring and an ester group. The ester group increases hydrolytic sensitivity compared to alcohols .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-Amino-2,2-dimethylbutan-1-ol hydrochloride | C₆H₁₄ClNO (Inferred) | ~151.6 | -OH, -NH₂·HCl | 2,2-dimethyl, 3-amino | High polarity (hydroxyl/amine) |

| 2-Amino-3,3-dimethylbutan-1-ol hydrochloride | C₆H₁₅NO·HCl | 153.65 | -OH, -NH₂·HCl | 3,3-dimethyl, 2-amino | Steric hindrance at position 3 |

| 1-Amino-3,3-dimethylbutan-2-one hydrochloride | C₆H₁₃NO·HCl | 151.63 | -C=O, -NH₂·HCl | 3,3-dimethyl, 1-amino | Reduced solubility (ketone) |

| 3-Amino-2-phenylbutan-2-OL hydrochloride | C₁₀H₁₆ClNO | 201.69 | -OH, -NH₂·HCl, phenyl | 2-phenyl | Enhanced lipophilicity |

| 3-Amino-2,2-dimethylpropane-1-thiol hydrochloride | C₅H₁₂ClNS | ~153.6 (Inferred) | -SH, -NH₂·HCl | 2,2-dimethyl | Thiol reactivity (disulfides) |

| Cyclobutanecarboxylic acid methyl ester hydrochloride | C₉H₁₆ClNO₂ | 213.69 | Ester, -NH₂·HCl, cyclobutane | Cyclobutane ring | Conformational rigidity |

Research Implications

- Drug Design: The hydroxyl and amine groups in this compound make it suitable for polar interactions in active sites, while analogs like the phenyl derivative (C₁₀H₁₆ClNO) offer lipophilicity for blood-brain barrier penetration .

- Synthetic Utility : Thiol and ketone variants provide diverse reactivity pathways (e.g., disulfide linkages or nucleophilic additions) .

- Stability Considerations : Cyclic and ester-containing derivatives may require stabilization against hydrolysis or ring strain .

Biological Activity

3-Amino-2,2-dimethylbutan-1-ol hydrochloride, a derivative of amino alcohols, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a hydroxyl group, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neuroprotective Effects : It has been shown to stabilize microtubules, which are essential for neuronal structure and function. This stabilization can potentially protect against neurodegenerative processes associated with tauopathies .

- Influence on Neurotransmission : The compound may modulate neurotransmitter release and receptor activity, contributing to its effects on the central nervous system (CNS) .

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Microtubule Stabilization Study :

- Neuroprotective Effects :

- Antioxidant Activity Assessment :

Q & A

Q. How can the synthesis of 3-amino-2,2-dimethylbutan-1-ol hydrochloride be optimized for high purity and yield?

Methodological Answer: Synthesis optimization involves catalytic hydrogenation under controlled pressure (1–5 atm) and temperature (40–60°C) to reduce intermediates like nitriles or Schiff bases. Post-reaction purification via crystallization in ethanol/water mixtures (1:3 ratio) removes unreacted precursors. Industrial-scale methods use continuous flow reactors to enhance efficiency . Analytical techniques like HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) validate purity ≥98% .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR (DMSO-d6) to identify proton environments (e.g., δ 3.89–3.86 ppm for hydroxyl and δ 9.00 ppm for ammonium protons) .

- FT-IR : Detect functional groups (N–H stretch at 3300–3500 cm, O–H at 3200–3600 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (153.65 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from the branched dimethylbutane backbone influence its reactivity in nucleophilic substitutions?

Methodological Answer: The 2,2-dimethyl group creates steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents (e.g., DMSO). Kinetic studies using -labeled analogs and DFT calculations reveal transition-state stabilization via carbocation intermediates. Compare reactivity with less hindered analogs (e.g., 3-amino-2-methylpropan-1-ol) to quantify steric contributions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from impurities or assay conditions. Strategies include:

- Reproducibility Checks : Validate enzyme inhibition (e.g., acetylcholinesterase) across multiple labs using standardized protocols (pH 7.4, 25°C).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives) that may confound bioactivity results .

- Comparative Studies : Test structurally similar compounds (e.g., 3-amino-2,3-dimethylbutan-2-ol hydrochloride) to isolate structure-activity relationships .

Q. How can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., 4EY7 for kinases) to map hydrogen bonds between the amino group and catalytic residues.

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with SPR binding assays (KD calculations) .

Q. What role does the hydrochloride salt form play in modulating solubility and stability during in vitro assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (tested via shake-flask method at 25°C) and prevents amine oxidation. Stability studies (HPLC monitoring under light/heat stress) show degradation <5% over 72 hours at 4°C. Compare with freebase form to quantify salt effects on bioavailability .

Data Analysis and Experimental Design

Q. How to design a kinetic study to evaluate its catalytic activity in asymmetric synthesis?

Methodological Answer:

- Substrate Scope : Test with prochiral ketones (e.g., acetophenone) under varying conditions (solvent polarity, temp).

- Chiral HPLC : Enantiomeric excess (ee) quantification using Chiralpak IA column (hexane/isopropanol, 90:10).

- Rate Constants : Derive and via Michaelis-Menten plots, comparing turnover frequencies with non-branched analogs .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

- Nonlinear Regression : Fit IC50 values using four-parameter logistic models (GraphPad Prism).

- ANOVA with Tukey’s Test : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .

Comparative and Mechanistic Studies

Q. How does its hydrogen-bonding capacity differ from non-branched amino alcohols in enzyme inhibition?

Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) with model enzymes (e.g., trypsin). Compare with linear analogs (e.g., 2-aminoethanol) to quantify contributions of branching to binding entropy .

Q. What synthetic routes differentiate this compound from its stereoisomers (e.g., (R)-2-amino-3,3-dimethylbutan-1-ol)?

Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) followed by X-ray crystallography to confirm absolute configuration. Enantiomeric ratios are validated by polarimetry ([α] at 589 nm) .

Method Validation and Reproducibility

Q. How to validate a new HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.